molecular formula C12H13ClN2O3S B1453519 Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 1153442-91-1

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B1453519
CAS No.: 1153442-91-1
M. Wt: 300.76 g/mol
InChI Key: QRXKHKUXVPHXLH-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate (CAS: 1153442-91-1) is a thiophene-based derivative with the molecular formula C₁₂H₁₃ClN₂O₃S and a molecular weight of 300.77 g/mol . Its structure features a thiophene ring substituted with:

  • A cyano (-CN) group at position 4,
  • A methyl (-CH₃) group at position 3,
  • A 2-chloropropanoylamino moiety at position 5,
  • An ethyl ester (-COOEt) at position 2.

This compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, 500 mg: $270.00) .

Properties

IUPAC Name

ethyl 5-(2-chloropropanoylamino)-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-4-18-12(17)9-6(2)8(5-14)11(19-9)15-10(16)7(3)13/h7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXKHKUXVPHXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)Cl)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal biological activity without significant toxicity. At higher doses, the compound can cause hepatotoxicity, nephrotoxicity, and other adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in certain tissues, which can affect its therapeutic and toxicological profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Biological Activity

Overview

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Its unique structure, which includes a cyano group and a chloropropanoyl moiety, suggests potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2O3S. The presence of the thiophene ring contributes to its chemical reactivity and biological activity. The compound can be synthesized through multi-step organic reactions, which typically involve the formation of the thiophene ring followed by the introduction of functional groups such as the cyano and chloropropanoyl groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. The functional groups present in the compound allow it to bind to enzymes or receptors, potentially modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing potential cytotoxic effects. The proposed mechanism involves apoptosis induction and cell cycle arrest in cancer cells .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study assessed the cytotoxicity of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM, suggesting significant anticancer potential.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-725
HeLa30
A54940

Scientific Research Applications

Chemistry

Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may possess significant biological activities , including:

  • Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
  • Anticancer Potential : Studies suggest it may inhibit cancer cell proliferation through specific biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its structural features may facilitate the design of novel therapeutic agents targeting specific diseases.

Industry

The compound is also utilized in developing advanced materials, including polymers and dyes, due to its chemical stability and reactivity.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
  • Cancer Research : Research indicated that compounds with similar structures could induce apoptosis in cancer cells by activating specific apoptotic pathways, paving the way for further exploration in anticancer drug development.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound belongs to a broader class of substituted thiophene carboxylates. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Decomposition Temp. Biological Activity
Target Compound 5-(2-chloropropanoylamino), 4-CN, 3-CH₃ C₁₂H₁₃ClN₂O₃S 300.77 N/A Inferred fungicidal potential
Ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate 5-Acetylamino, 4-CN, 3-CH₃ C₁₁H₁₂N₂O₃S 252.29 N/A Not specified
Compound 4a 6-Chloro-5-cyano-2-methylnicotinamido substituent C₁₇H₁₂ClN₄O₃S 387.03 >175°C Fungicidal activity
Compound 4b 6-Bromo-5-chloro substituent C₁₆H₁₃BrClN₃O₃S 443.71 >196°C Fungicidal activity
Compound 4c 5,6-Dibromo substituent C₁₅H₁₀Br₂N₃O₃S 471.88 >231°C Fungicidal activity
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate 2-Chloroacetylamino, 4-Et, 5-CH₃ C₁₂H₁₆ClNO₃S 297.78 N/A Not specified
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-(4-Cl-C₆H₄), 2-cyanoacetylamino C₁₆H₁₂ClN₂O₃S 363.85 N/A Not specified
Key Observations:

Substituent Effects on Thermal Stability :

  • Halogenated derivatives (e.g., 4b, 4c) exhibit higher decomposition temperatures (>196°C and >231°C, respectively), likely due to increased molecular rigidity and stronger intermolecular interactions (e.g., halogen bonding) .
  • The target compound lacks heavy halogens (e.g., bromine), suggesting lower thermal stability compared to 4b or 4c.

Methyl and ethyl groups introduce steric hindrance, which may influence reactivity in substitution or acylation reactions .

Biological Activity: Analogs with nicotinamide-derived substituents (e.g., 4a, 4b) demonstrate explicit fungicidal activity, attributed to interactions with fungal enzymes or membranes . The target compound’s 2-chloropropanoyl group may mimic these effects, though experimental validation is needed.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate generally follows a convergent multi-step route:

  • Step 1: Formation of the Thiophene Core
    The thiophene ring is typically synthesized via cyclization reactions starting from appropriate precursors such as 3-methylthiophene or substituted thiophene derivatives. This can involve sulfur incorporation and ring closure under controlled conditions.

  • Step 2: Introduction of the Cyano Group
    The cyano substituent is introduced by nucleophilic substitution or cyanation reactions using reagents like sodium cyanide or cyanogen bromide, targeting the 4-position on the thiophene ring.

  • Step 3: Carboxylation and Esterification
    The carboxyl group at position 2 is introduced and subsequently esterified with ethanol under acid catalysis to form the ethyl ester.

  • Step 4: Amide Formation via Acylation
    The key step involves acylation of the amino group at position 5 with 2-chloropropanoyl chloride (or an equivalent 2-chloropropanoyl donor) in the presence of a base such as triethylamine to afford the amide linkage.

This synthetic approach is consistent with methods used for closely related compounds such as Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate and Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate, which differ only in the acyl substituent length but share analogous preparation principles.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Thiophene ring formation Cyclization precursors (e.g., 3-methylthiophene), sulfur source Controlled temperature, inert atmosphere
Cyano group introduction Sodium cyanide or cyanogen bromide, polar aprotic solvent (e.g., DMF) Nucleophilic substitution at position 4
Esterification Ethanol, acid catalyst (e.g., sulfuric acid), reflux Conversion of carboxylic acid to ethyl ester
Acylation (amide bond) 2-Chloropropanoyl chloride, triethylamine, solvent (e.g., dichloromethane) Base scavenges HCl, low temperature to control reaction

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scalability and purity:

  • Use of continuous flow reactors to enhance reaction control and safety, especially for cyanation and acylation steps.
  • Automated addition of reagents and precise temperature control to maximize yield and minimize side reactions.
  • Purification methods such as recrystallization from ethyl acetate or chromatographic techniques to achieve high purity.
  • Waste management protocols for handling cyanide and chlorinated reagents.

Chemical Reaction Analysis

This compound exhibits reactivity typical of its functional groups:

  • Nucleophilic Substitution: The 2-chloropropanoyl moiety can undergo substitution with nucleophiles (amines, thiols) to form derivatives.
  • Reduction: The cyano group may be reduced to primary amines using agents like lithium aluminum hydride under reflux.
  • Oxidation: The thiophene ring is susceptible to oxidation to sulfoxides or sulfones with oxidants such as hydrogen peroxide.

These reactions allow further functionalization and derivatization for pharmaceutical or material science applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome
Thiophene ring synthesis Cyclization of methylthiophene precursors Formation of thiophene core
Cyano group introduction Sodium cyanide, DMF 4-Cyano substitution on thiophene ring
Esterification Ethanol, acid catalyst Formation of ethyl ester at position 2
Acylation with 2-chloropropanoyl chloride 2-Chloropropanoyl chloride, triethylamine Amide bond formation at position 5

Research Findings and Notes

  • Yield and Purity: Optimized reaction conditions typically yield high purity (>95%) of the target compound with yields ranging from 70-85% depending on scale and purification methods.
  • Reaction Times: Acylation reactions are generally carried out at low temperature (0-5 °C) over 2-4 hours to minimize side reactions.
  • Solvent Choice: Dichloromethane or tetrahydrofuran are preferred for acylation; polar aprotic solvents such as DMF are used for cyanation.
  • Safety: Handling of cyanide and chlorinated reagents requires strict safety protocols due to toxicity and corrosiveness.

Q & A

Q. How can researchers assess the environmental toxicity of this compound?

  • Ecotoxicology Tests :
  • Daphnia magna acute toxicity (48h LC₅₀).
  • Algal growth inhibition (OECD 201) .
  • Degradation Studies :
  • Hydrolysis under pH 5–9 to identify persistent metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

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